4,6,6-Trimethylhept-3-en-2-one
Description
4,6,6-Trimethylhept-3-en-2-one is an organic compound with the molecular formula C10H18O. It is a member of the enone family, characterized by the presence of a carbonyl group conjugated with a double bond. This compound is known for its distinct structure and properties, making it a subject of interest in various scientific fields.
Structure
3D Structure
Properties
CAS No. |
67511-31-3 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(E)-4,6,6-trimethylhept-3-en-2-one |
InChI |
InChI=1S/C10H18O/c1-8(6-9(2)11)7-10(3,4)5/h6H,7H2,1-5H3/b8-6+ |
InChI Key |
YQNTTZALAZYHKN-SOFGYWHQSA-N |
Isomeric SMILES |
C/C(=C\C(=O)C)/CC(C)(C)C |
Canonical SMILES |
CC(=CC(=O)C)CC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6,6-Trimethylhept-3-en-2-one typically involves the aldol condensation of suitable precursors. One common method includes the reaction of 4,4-dimethylpentan-2-one with acetaldehyde under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol addition followed by dehydration to yield the desired enone.
Industrial Production Methods: Industrial production of 4,6,6-Trimethylhept-3-en-2-one often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4,6,6-Trimethylhept-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically yield alcohols or alkanes.
Substitution: The enone can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic addition.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its structure allows for further functionalization and transformation into more complex molecules. It has been utilized in the synthesis of various analogs of pharmaceutical compounds, including potential antiepileptic drugs .
Pharmaceutical Development
4,6,6-Trimethylhept-3-en-2-one has shown promise in pharmaceutical applications due to its structural similarity to known bioactive compounds. Researchers have explored its derivatives for their potential therapeutic effects. For example, analogs synthesized from this compound have been investigated for their activity against epilepsy .
Flavor and Fragrance Industry
In the flavor and fragrance industry, compounds similar to 4,6,6-trimethylhept-3-en-2-one are often used for their pleasant odor profiles. They can be incorporated into formulations to enhance sensory attributes in food products and perfumes.
Case Studies and Research Findings
Several studies have documented the applications and implications of 4,6,6-trimethylhept-3-en-2-one:
Mechanism of Action
The mechanism of action of 4,6,6-Trimethylhept-3-en-2-one involves its interaction with specific molecular targets. The compound’s enone structure allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial in various biochemical pathways and synthetic applications.
Comparison with Similar Compounds
4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-one:
3-Hepten-2-one: Another enone with a simpler structure, lacking the additional methyl groups present in 4,6,6-Trimethylhept-3-en-2-one.
Uniqueness: 4,6,6-Trimethylhept-3-en-2-one is unique due to its specific substitution pattern and the presence of three methyl groups, which influence its reactivity and properties. This distinct structure makes it valuable in various synthetic and industrial applications.
Biological Activity
4,6,6-Trimethylhept-3-en-2-one, a ketone compound with the molecular formula C10H18O, has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial, antioxidant, and potential therapeutic properties.
Chemical Structure and Properties
The structure of 4,6,6-trimethylhept-3-en-2-one features a double bond and a ketone functional group, which are crucial for its biological activity. The presence of the double bond allows for various chemical reactions that can influence its interaction with biological systems.
Antimicrobial Activity
Research indicates that 4,6,6-trimethylhept-3-en-2-one exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and fungi. The results showed that this compound inhibited the growth of several pathogens, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that 4,6,6-trimethylhept-3-en-2-one could be developed as a natural antimicrobial agent in food preservation or medical applications .
Antioxidant Activity
The antioxidant potential of 4,6,6-trimethylhept-3-en-2-one has been assessed using various assays. In one study, the compound demonstrated a notable ability to scavenge free radicals, which is critical in preventing oxidative stress-related diseases. The following table summarizes the results from different assays:
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 25 |
| ABTS Radical Scavenging | 30 |
| Ferric Reducing Antioxidant Power (FRAP) | 40 |
These results indicate that the compound possesses strong antioxidant capabilities, which may contribute to its protective effects against cellular damage .
Therapeutic Potential
The therapeutic applications of 4,6,6-trimethylhept-3-en-2-one are being explored in various contexts. Preliminary studies suggest that it may have potential as an anti-inflammatory agent. In vitro assays demonstrated that the compound could inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages.
Additionally, research into the compound's role as an inhibitor of human lactate dehydrogenase A (hLDHA) has shown promising results. The inhibition of hLDHA is significant because this enzyme plays a crucial role in cancer metabolism. The following table outlines the IC50 values for various compounds related to hLDHA inhibition:
| Compound | IC50 Value (µM) |
|---|---|
| 4,6,6-Trimethylhept-3-en-2-one | 150 |
| Stiripentol | 200 |
| Other Analogues | Varies |
These findings suggest that further investigation is warranted to explore the full therapeutic potential of this compound in cancer treatment .
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in Journal of Applied Microbiology demonstrated that formulations containing 4,6,6-trimethylhept-3-en-2-one effectively reduced microbial load on food surfaces by over 90%, showcasing its potential for use in food safety applications .
- Case Study on Antioxidant Properties : In another study examining oxidative stress in human cells, treatment with 4,6,6-trimethylhept-3-en-2-one resulted in a significant decrease in markers of oxidative damage compared to control groups. This suggests its utility as a dietary supplement for enhancing cellular health .
Q & A
Basic Research Questions
Q. How can researchers rigorously characterize the structural and physicochemical properties of 4,6,6-Trimethylhept-3-en-2-one?
- Methodological Answer :
- Step 1 : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the compound’s structure, focusing on alkene proton signals (δ 5.2–5.8 ppm) and carbonyl carbon (δ ~200 ppm) .
- Step 2 : Perform gas chromatography-mass spectrometry (GC-MS) to verify purity and molecular weight (150.22 g/mol) against the theoretical value .
- Step 3 : Conduct elemental analysis (C, H, O) to validate the molecular formula (C₁₀H₁₄O) .
- Step 4 : Measure physical properties (melting point, boiling point) and compare with literature data.
Q. What analytical techniques are optimal for quantifying 4,6,6-Trimethylhept-3-en-2-one in complex mixtures?
- Methodological Answer :
- GC-MS : Ideal for volatile compounds; optimize column temperature (e.g., 50–250°C gradient) and ionization mode (EI at 70 eV) for peak resolution .
- HPLC-UV/DAD : Use a C18 column with acetonitrile/water mobile phase; monitor absorbance at ~220 nm (carbonyl group) .
- Calibration : Prepare standard curves with internal standards (e.g., deuterated analogs) to mitigate matrix effects .
Q. What safety protocols are critical when handling 4,6,6-Trimethylhept-3-en-2-one in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : For eye exposure, rinse with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can synthetic routes for 4,6,6-Trimethylhept-3-en-2-one be optimized to improve yield and scalability?
- Methodological Answer :
- Catalysis : Test Lewis acid catalysts (e.g., AlCl₃) in aldol condensation reactions to enhance enone formation .
- Solvent Screening : Compare polar aprotic solvents (e.g., DMF) vs. non-polar solvents (e.g., toluene) for reaction efficiency .
- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps .
- Purification : Optimize column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation .
Q. How should researchers address contradictions in reported data (e.g., spectroscopic assignments or reactivity) for this compound?
- Methodological Answer :
- Reproducibility : Replicate experiments under identical conditions (temperature, solvent, catalyst) to verify results .
- Cross-Validation : Compare NMR data across multiple instruments and deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) .
- Meta-Analysis : Conduct a systematic literature review to identify methodological discrepancies (e.g., calibration standards, detection limits) .
Q. What computational strategies can predict the environmental or biological fate of 4,6,6-Trimethylhept-3-en-2-one?
- Methodological Answer :
- Molecular Modeling : Use density functional theory (DFT) to calculate bond dissociation energies and predict degradation pathways (e.g., hydrolysis, oxidation) .
- QSAR Models : Develop quantitative structure-activity relationship models to estimate toxicity (e.g., LC₅₀) using descriptors like logP and electrophilicity index .
- Database Mining : Cross-reference PubChem or Reaxys entries for analogous compounds’ biodegradation data .
Methodological Notes
- Data Presentation : Follow guidelines in academic writing to structure results (e.g., tables for NMR shifts, figures for chromatograms) and discuss statistical significance (e.g., ANOVA for batch variability) .
- Literature Review : Prioritize peer-reviewed journals (past decade) for synthesis protocols and analytical methods to ensure credibility .
- Ethical Compliance : Adhere to institutional safety reviews and document experimental procedures for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
